1-Ethylnaphtho[2,1-b]furan-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylnaphtho[2,1-b]furan-2(1H)-one is a chemical compound belonging to the naphthofuran family These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylnaphtho[2,1-b]furan-2(1H)-one typically involves the acylation of 2-ethylnaphtho[2,1-b]furan. Depending on the reaction conditions, this process can yield a mixture of derivatives, including 1-acetyl-, 5-acetyl-, and 1,5-diacetyl compounds . The structure of these derivatives is often characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of anhydrous solvents and catalysts to facilitate the acylation process. The reaction mixture is typically refluxed for several hours, followed by purification steps such as recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethylnaphtho[2,1-b]furan-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as acetic anhydride and acetyl chloride are often used in acylation reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Some derivatives of naphthofuran compounds exhibit antibacterial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Ethylnaphtho[2,1-b]furan-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, some naphthofuran derivatives have been shown to inhibit the phosphorylation of certain proteins, thereby affecting cellular processes such as migration and invasion . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Anthra[1,2-b]furan: This compound has a similar fused ring structure but differs in its specific functional groups and reactivity.
1H-naphth[2,3-g]indole: Another compound with a fused ring system, but with an indole moiety instead of a furan ring.
Uniqueness: 1-Ethylnaphtho[2,1-b]furan-2(1H)-one is unique due to its specific ethyl and furan substitutions, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12O2 |
---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
1-ethyl-1H-benzo[e][1]benzofuran-2-one |
InChI |
InChI=1S/C14H12O2/c1-2-10-13-11-6-4-3-5-9(11)7-8-12(13)16-14(10)15/h3-8,10H,2H2,1H3 |
InChI-Schlüssel |
JBGKPZXWKNSEMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2=C(C=CC3=CC=CC=C32)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.